4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione
Description
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione is a heterocyclic compound that features a pyridazine ring fused with an indene moiety. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H10N2O2 |
|---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione |
InChI |
InChI=1S/C17H10N2O2/c20-16-12-9-5-4-8-11(12)13-14(16)17(21)19-18-15(13)10-6-2-1-3-7-10/h1-9H,(H,19,21) |
InChI Key |
YYKUNTUAODMMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C3=C2C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of indanone derivatives with hydrazine derivatives, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Chemical Reactions Analysis
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise in biological assays for antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-phenyl-2H-indeno[1,2-d]pyridazine-1,9-dione can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its broad spectrum of pharmacological activities, including antihypertensive and anti-inflammatory properties.
Indeno[1,2-c]pyridazines: These compounds share a similar core structure but differ in their substituents and specific activities.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
